molecular formula C22H23N5O3S B2906205 2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-01-5

2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2906205
CAS No.: 1021112-01-5
M. Wt: 437.52
InChI Key: BLNSVSQUFASCMT-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is an organic compound that represents a unique intersection of sulfonamide chemistry and triazolopyridazine derivatives. It features a sulfonamide group, a triazolo[4,3-b]pyridazine moiety, and a trimethylphenyl group, giving it distinctive chemical properties. This compound’s intricate structure renders it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step reactions:

  • Formation of the triazolopyridazine core: : Starting with appropriate precursors, the triazolopyridazine core is synthesized using cyclization reactions, often under acidic or basic conditions.

  • Attachment of the trimethylphenyl group: : The core structure is then coupled with a trimethylphenyl group, usually through Friedel-Crafts alkylation or acylation reactions.

  • Sulfonamide introduction: : Finally, the sulfonamide group is introduced via sulfonation reactions with sulfonyl chlorides and appropriate amines under controlled temperature and pH conditions.

Industrial Production Methods

For industrial-scale production:

  • Continuous flow chemistry can enhance the efficiency and safety of reactions.

  • Optimizing catalyst use and reaction conditions to minimize by-products.

  • Employing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide undergoes various reactions:

  • Oxidation: : The compound can be oxidized under strong conditions, affecting the sulfonamide group and the aromatic rings.

  • Reduction: : It can be reduced, particularly the sulfonamide and aromatic rings, using specific reducing agents like lithium aluminium hydride.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, enabling further functionalization.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents and strong bases or acids, depending on the desired substitution.

Major Products Formed

These reactions yield various derivatives, such as:

  • Oxidation products: : Sulfonic acids or sulfone derivatives.

  • Reduction products: : Secondary or primary amines.

  • Substitution products: : Variously substituted triazolopyridazine derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is used across multiple domains:

  • Chemistry: : It serves as a building block for synthesizing complex organic molecules.

  • Biology: : Research focuses on its biological activity, including its potential as an enzyme inhibitor.

  • Medicine: : Studies investigate its therapeutic potential, including antimicrobial and anticancer properties.

  • Industry: : It is used in the development of novel materials and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves interaction with specific enzymes or receptors. Its triazolopyridazine moiety can bind to enzyme active sites, inhibiting their function. This binding can alter signaling pathways and biological responses, explaining its varied effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethyl)benzenesulfonamide: : Lacks the oxygen atom, altering its chemical properties.

  • 4,6-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: : The removal of one methyl group changes its reactivity.

  • 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives: : These maintain the core structure but differ in functional groups.

Uniqueness

What sets 2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide apart is its specific combination of sulfonamide and triazolopyridazine, which confers unique chemical and biological properties that are exploited in diverse scientific and industrial applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-15-13-16(2)21(17(3)14-15)31(28,29)23-11-12-30-20-10-9-19-24-25-22(27(19)26-20)18-7-5-4-6-8-18/h4-10,13-14,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNSVSQUFASCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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